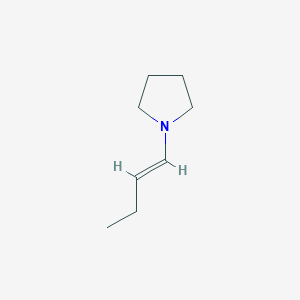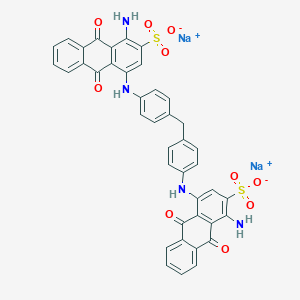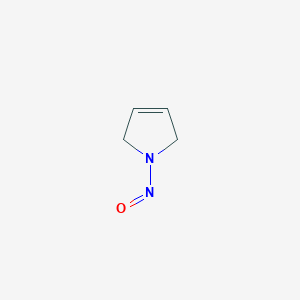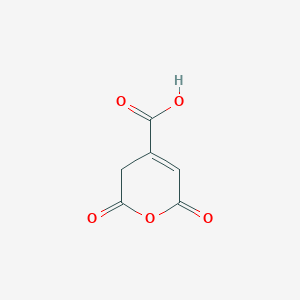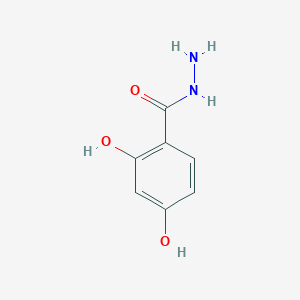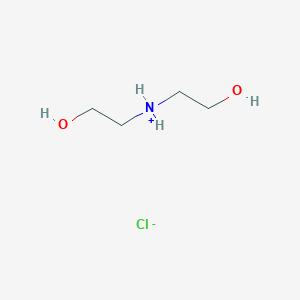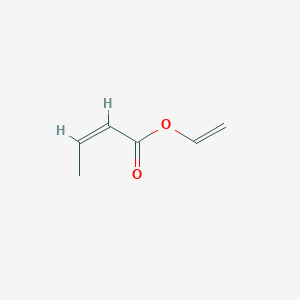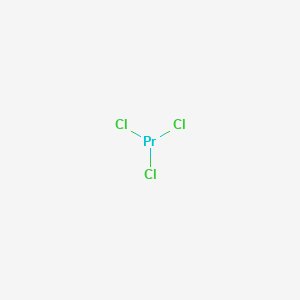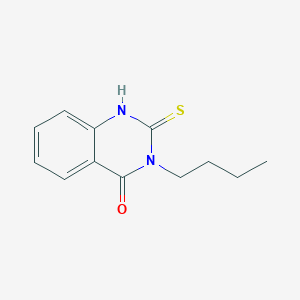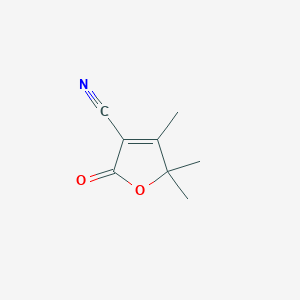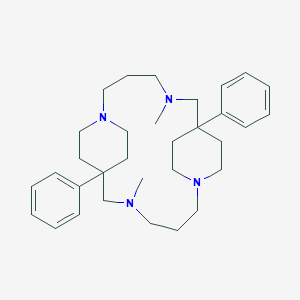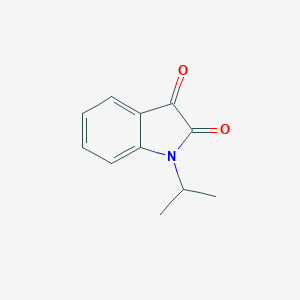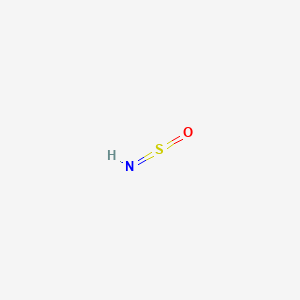
Thionylimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thionylimide is an imide in which an imino group and an oxo group are both attached to an atom of sulfur.
Scientific Research Applications
1. Electronic Structures and Isomerization Pathways
- The potential energy surface (PES) of thionylimide has been analyzed using ab initio MO and density functional calculations. This study identifies eight possible isomers, exploring isomerization pathways such as conversion to thiocyanic acid and nitrosothiols (Bharatam et al., 2006).
2. Vibrational Frequencies and Basis Set Effects
- Research on this compound's geometry and harmonic force field reveals significant basis set and electron correlation effects. This study provides insights into the bonding and vibrational properties of this compound (Raghavachari, 1982).
3. Molecular Constants and Spectroscopy Analysis
- The high-resolution infrared spectrum of the S–O stretching fundamental of this compound was analyzed, providing accurate molecular constants for the study of its "bright" and "dark" states. This study is pivotal for understanding the rotational and vibrational spectra of this compound (Joo & Clouthier, 1996).
4. Ultraviolet Absorption Spectrum
- The ultraviolet absorption spectrum of this compound, showing two distinct regions of absorption, provides valuable data for understanding the electronic excitation centered at the sulfur atom (Allegretti & Merer, 1972).
5. Photophysical Characteristics and Applications
- Thioxo/dithioxo-naphthalimide, a class of fluorophores involving thionation, has been explored for various applications including as potent photocleavers and photosensitizers for photodynamic therapies. Thionation significantly alters the absorption and intersystem crossing efficiency (Luo, Yang & Qian, 2020).
6. Polymerization and Material Applications
- Studies on the polymerization of N-substituted maleimide monomers, including thionation, provide insights into the synthesis and properties of polymers for various industrial and material science applications (Cubbon, 1965).
7. Optoelectronic Properties Tuning
- Thionation has been demonstrated to enhance the electron mobility of perylene diimides, a material used in organic electronics. This process is vital for the development of high-performance organic field-effect transistors (Tilley et al., 2015).
8. Ab Initio Equilibrium Structures
- High-level ab initio calculations and experimental methods have been used to determine the equilibrium structure of cis-thionylimide, contributing to the understanding of its molecular geometry and bonding (Demaison et al., 2001).
Properties
CAS No. |
13817-04-4 |
|---|---|
Molecular Formula |
HNOS |
Molecular Weight |
63.08 g/mol |
InChI |
InChI=1S/HNOS/c1-3-2/h1H |
InChI Key |
PIZNQHDTOZMVBH-UHFFFAOYSA-N |
SMILES |
N=S=O |
Canonical SMILES |
N=S=O |
| 13817-04-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


